4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate
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Overview
Description
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is an organic compound with the molecular formula C24H16O4 and a molecular weight of 368.38144 g/mol This compound is characterized by its complex structure, which includes a naphthyl group, a phenyl group, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate typically involves the condensation of 2-naphthaldehyde with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then esterified with furoic acid under acidic conditions to yield the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Acid: Sulfuric acid or hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Scientific Research Applications
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl acetate
- 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl benzoate
- 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl propionate
Uniqueness
4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate is unique due to the presence of the furoate ester group, which imparts distinct chemical properties and potential biological activities. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O4/c25-22(20-11-10-18-4-1-2-5-19(18)16-20)14-9-17-7-12-21(13-8-17)28-24(26)23-6-3-15-27-23/h1-16H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCHIMMNWFTCMX-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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